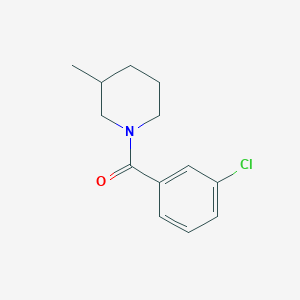

1-(3-Chlorobenzoyl)-3-methylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govencyclopedia.pub Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, which are critical for biological activity. thieme-connect.comresearchgate.net The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. acs.org

In synthetic chemistry, the piperidine scaffold serves as a versatile building block for the construction of more complex molecular architectures. nih.gov Numerous synthetic methodologies have been developed for the formation and functionalization of the piperidine ring, including hydrogenation of pyridine (B92270) derivatives, reductive amination, and various cyclization strategies. nih.govmdpi.com The ability to introduce chirality into the piperidine scaffold further enhances its utility in the synthesis of enantiomerically pure compounds, which is of paramount importance in drug design. thieme-connect.comresearchgate.net

Academic Context of N-Acyl Piperidine Derivatives

N-acyl piperidines, the class of compounds to which 1-(3-Chlorobenzoyl)-3-methylpiperidine belongs, are widely studied for their diverse biological activities. The acylation of the piperidine nitrogen atom can significantly influence the molecule's properties. For instance, the N-acyl group can act as a key pharmacophoric feature, engaging in specific interactions with biological targets. nih.gov

Research into N-acyl piperidines has revealed a broad spectrum of pharmacological applications. For example, piperine, an N-acyl piperidine found in black pepper, is known to enhance the bioavailability of other drugs. tjnpr.org Synthetic N-acyl piperidines have been investigated for their potential as antimicrobial agents, with some showing activity against multidrug-resistant bacteria. nih.gov Furthermore, these derivatives have been explored as enzyme inhibitors and receptor ligands in various therapeutic areas. The synthesis of N-acyl piperidines is typically straightforward, often involving the reaction of a piperidine derivative with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. google.com

Research Gaps and Emerging Avenues for this compound Studies

Despite the broad interest in piperidine and N-acyl piperidine derivatives, dedicated research on this compound is not extensively documented in publicly available literature. This presents a clear research gap and an opportunity for new investigations. The specific combination of the 3-methylpiperidine (B147322) and the 3-chlorobenzoyl moieties suggests several potential avenues for study.

The presence of a chlorine atom on the benzoyl ring offers a site for further functionalization through cross-coupling reactions, potentially leading to a library of novel compounds with diverse properties. The methyl group at the 3-position of the piperidine ring introduces a chiral center, suggesting that the synthesis and biological evaluation of the individual enantiomers could reveal stereospecific activities.

Future research could focus on the following areas:

Synthesis and Characterization: Development of an efficient and stereoselective synthesis for the (R) and (S) enantiomers of this compound. Detailed spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry would be essential.

Pharmacological Screening: Evaluation of the compound and its potential derivatives for a range of biological activities, drawing inspiration from the known applications of other N-acyl piperidines. This could include screening for antimicrobial, anticancer, or central nervous system activities.

Structural Biology: If the compound shows promising activity, co-crystallization with its biological target could provide valuable insights into its mechanism of action at the molecular level.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

(3-chlorophenyl)-(3-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C13H16ClNO/c1-10-4-3-7-15(9-10)13(16)11-5-2-6-12(14)8-11/h2,5-6,8,10H,3-4,7,9H2,1H3 |

InChI Key |

FYEPSFHWPZWNKT-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chlorobenzoyl 3 Methylpiperidine

Modern Catalytic Methods for Carbon-Nitrogen Bond Formation

Driven by the principles of green chemistry, modern synthetic efforts have focused on developing catalytic methods for amide bond formation. These approaches aim to reduce waste and improve atom economy by using sub-stoichiometric quantities of catalysts instead of stoichiometric coupling agents. ucl.ac.ukresearchgate.net

Transition metals like palladium, ruthenium, rhodium, and zinc have emerged as versatile catalysts for various C-N bond-forming reactions. acs.orgrsc.orgnih.gov While direct catalytic amidation of 3-methylpiperidine (B147322) with 3-chlorobenzoic acid is a specific application, the broader field demonstrates the potential of these metals. For instance, palladium complexes are widely used to catalyze intramolecular hydroaminations to form N-heterocycles. acs.org Ruthenium-catalyzed reactions have been reported for the synthesis of piperidines from allenes and enones with secondary aliphatic amines. acs.org These catalytic systems often operate under milder conditions than classical methods and can offer unique selectivity. digitellinc.com

Organocatalysis offers a metal-free alternative for amide synthesis, avoiding the cost and potential toxicity associated with transition metals. researchgate.net Research has highlighted several effective organocatalytic systems for the direct condensation of carboxylic acids and amines.

Notable approaches include:

Boron-Based Catalysis: Various boric acid derivatives have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. researchgate.net

Brønsted Acidic Ionic Liquids (BAILs): These compounds can function as both the catalyst and the solvent, facilitating direct amidation. acs.org A significant advantage is their potential for recovery and reuse over multiple cycles without a considerable loss of activity, enhancing the sustainability of the process. acs.org

These catalytic methods represent a significant advancement, moving away from the waste-generating stoichiometric reagents that have long dominated amide synthesis. researchgate.net

Green Chemistry Principles in 1-(3-Chlorobenzoyl)-3-methylpiperidine Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which seeks to design chemical processes that minimize negative environmental impact. nih.gov

Classical methods, particularly those using stoichiometric coupling reagents, often suffer from poor atom economy. bohrium.com For every equivalent of amide produced, at least one equivalent of byproduct from the coupling reagent is generated, leading to significant chemical waste. ucl.ac.uk For example, the use of DCC results in a dicyclohexylurea byproduct that is insoluble and must be filtered off. peptide.com The Schotten-Baumann reaction, while direct, often requires organic solvents and generates salt waste from the neutralization of HCl.

Modern catalytic approaches align more closely with green chemistry principles:

Atom Economy: Catalytic reactions, by definition, use small amounts of catalysts that are regenerated, leading to significantly less waste compared to stoichiometric reagents. bohrium.com

Energy Efficiency: Many catalytic systems, including biocatalytic and some organocatalytic methods, can operate at or near ambient temperature and pressure, reducing energy consumption. dst.gov.in

Use of Safer Solvents and Reagents: There is a growing emphasis on using greener solvents. nih.gov For instance, enzymatic methods have been developed that use safer solvents like cyclopentyl methyl ether. nih.gov The move away from potentially toxic heavy metals towards organocatalysis or catalysis with earth-abundant metals is another key trend. bohrium.com

Biocatalysis: Enzymes, such as lipases like Candida antarctica lipase (B570770) B (CALB), are emerging as powerful and effective biocatalysts for amide bond formation. nih.gov They offer high efficiency and specificity under mild conditions, often without the need for additives or intensive purification steps, representing a highly sustainable route to amide synthesis. nih.gov

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Method | Reagents | Atom Economy | Waste Generation | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | Acyl Chloride, Base | Moderate | High (salt waste) | Adv: Well-established, often high-yielding. Disadv: Requires reactive acyl chloride, generates waste. wikipedia.orgbyjus.com |

| Coupling Reagents | Carboxylic Acid, Amine, Stoichiometric Reagent | Low | Very High (reagent byproducts) | Adv: Broad scope, reliable. Disadv: Poor atom economy, costly reagents, significant waste. ucl.ac.ukbohrium.com |

| Catalytic (Metal/Organo) | Carboxylic Acid, Amine, Catalyst | High | Low (catalytic waste only) | Adv: High atom economy, reusable catalysts, milder conditions. Disadv: Catalyst development can be complex. acs.orgbohrium.com |

| Biocatalytic | Carboxylic Acid, Amine, Enzyme | Very High | Very Low | Adv: Environmentally benign, high specificity, mild conditions. Disadv: Substrate scope can be limited. nih.gov |

Solvent-Free and Aqueous Reaction Environments

The Schotten-Baumann reaction is notable for its adaptability to aqueous conditions. wikipedia.org Often, it is performed in a two-phase system consisting of water and a water-immiscible organic solvent. wikipedia.org The aqueous phase contains a base, such as sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. byjus.com This neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. byjus.com The starting materials and the final amide product typically reside in the organic phase. wikipedia.org This biphasic approach facilitates a simple workup, as the phases can be easily separated.

While classic Schotten-Baumann conditions utilize water, there is a growing trend in organic synthesis toward minimizing solvent use to enhance the environmental profile of chemical processes. For amide synthesis, solvent-free conditions can be achieved, particularly in reactions involving neat reactants, sometimes with gentle heating or mechanical mixing to ensure homogeneity. However, for the acylation of amines like 3-methylpiperidine, the high reactivity and the exothermic nature of the reaction with an acyl chloride often necessitate a solvent to control the reaction rate and temperature. The use of an aqueous base remains a practical and common strategy.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The standard Schotten-Baumann synthesis of this compound, while often high-yielding, exhibits suboptimal atom economy.

The reaction is as follows: C₆H₁₃N (3-methylpiperidine) + C₇H₄Cl₂O (3-chlorobenzoyl chloride) → C₁₃H₁₆ClNO (this compound) + HCl

The hydrochloric acid (HCl) byproduct must be neutralized by a base (e.g., NaOH or Et₃N), which generates a salt (e.g., NaCl or Et₃NHCl) that constitutes waste.

Table 1: Atom Economy Comparison for Amide Formation

| Synthetic Method | Reactants | Products | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Schotten-Baumann | 3-Methylpiperidine + 3-Chlorobenzoyl Chloride + Triethylamine (B128534) | This compound | Triethylammonium Chloride | 62.8% |

| Catalytic Amidation | 3-Methylpiperidine + 3-Chlorobenzoic Acid | This compound | Water (H₂O) | 94.0% |

As shown in the table, direct catalytic amidation, which couples a carboxylic acid and an amine with the extrusion of only water, represents a significant improvement in atom economy. researchgate.net Research into catalytic amide bond formation using various metal rsc.org or boronic acid catalysts aims to address the waste generation associated with classical methods. researchgate.net These advanced methods, however, may require specific catalysts and conditions that are not yet as universally applied as the robust Schotten-Baumann reaction.

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-1-(3-Chlorobenzoyl)-3-methylpiperidine. The synthesis of a single enantiomer (enantiopure form) is critical in pharmaceutical development, as different enantiomers can have distinct biological activities. This requires stereocontrolled synthetic strategies.

Chiral Auxiliaries and Inductive Effects

One established method for obtaining enantiomerically pure compounds is through the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing enantiopure 3-methylpiperidine, a chiral auxiliary could be employed to guide an alkylation or a ring-forming reaction.

For instance, chiral auxiliaries derived from amino acids, such as Evans oxazolidinones or pseudoephedrine amides, wikipedia.org can be used. A synthesis could involve attaching such an auxiliary to a precursor molecule, performing a diastereoselective reaction to introduce the methyl group at the C3 position, and then cleaving the auxiliary to yield enantiopure 3-methylpiperidine. Carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have also been successfully used to control the stereochemistry in the synthesis of substituted piperidines through domino reactions. researchgate.net The steric and electronic properties of the auxiliary create a biased environment, favoring the formation of one diastereomer over the other.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Precursor | Key Application |

|---|---|---|

| Evans Oxazolidinones | Amino Alcohols | Stereoselective alkylations, aldol (B89426) reactions |

| Pseudoephedrine | (1R,2R)- or (1S,2S)-Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) equivalents |

| SAMP/RAMP | (S)-Proline or (R)-Glutamic Acid | Asymmetric alkylation of aldehydes/ketones |

| Camphorsultam | Camphorsulfonic Acid | Asymmetric Diels-Alder, aldol, and alkylation reactions |

Asymmetric Catalysis in Piperidine Functionalization

Modern synthetic chemistry increasingly relies on asymmetric catalysis to generate chiral molecules. This approach avoids the need for stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Several catalytic asymmetric methods have been developed for the synthesis of 3-substituted piperidines. snnu.edu.cnnih.gov A notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids. snnu.edu.cnnih.gov This method allows for the construction of 3-aryl or 3-vinyl tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. Another powerful approach is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which can produce a variety of chiral piperidines with excellent stereoselectivity. dicp.ac.cn Such catalytic strategies could provide an efficient route to enantiopure (R)- or (S)-3-methylpiperidine, which can then be acylated to yield the target compound without the need for resolution.

Chromatographic Resolution Techniques for Stereoisomers

When this compound is synthesized from racemic 3-methylpiperidine, the product is a racemic mixture of its (R)- and (S)-enantiomers. Separating these enantiomers, a process known as chiral resolution, is a common strategy for obtaining enantiopure compounds.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a premier analytical and preparative technique for this purpose. mdpi.com The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com

Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, are widely used and have proven effective for resolving various piperidine derivatives. nih.gov The choice of CSP and the mobile phase composition are critical for achieving good separation. Another approach is classical resolution, where the racemic amine precursor (3-methylpiperidine) is reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can often be separated by crystallization due to different solubilities. google.com

Table 3: Selected Chiral Stationary Phases (CSPs) for HPLC Resolution

| CSP Name | Chiral Selector | Common Applications |

|---|---|---|

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates, including heterocycles |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates, complementary to OD |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica | Robust, wider solvent compatibility |

| Cinchona Alkaloid-Based | Quinine or Quinidine derivatives | Separation of acidic compounds |

Compound Index

Chemical Reactivity and Transformation Studies of 1 3 Chlorobenzoyl 3 Methylpiperidine

Electrophilic Aromatic Substitution Reactions on the Chlorobenzene (B131634) Moiety

The chlorobenzene portion of 1-(3-chlorobenzoyl)-3-methylpiperidine is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome and the rate of these reactions are significantly influenced by the electronic effects of the existing substituents: the chlorine atom and the N-benzoyl-3-methylpiperidine group.

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. In the case of this compound, the chlorine atom and the acyl group at position 3 are the key influencers.

Chlorine Atom: Halogens are generally considered deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution. libretexts.org Their deactivating nature stems from their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. studymind.co.uk However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. rutgers.edu

Acyl Group (C=O): The N-benzoyl-3-methylpiperidine group, attached to the ring via its carbonyl carbon, is a deactivating and meta-directing group. The carbonyl group is strongly electron-withdrawing, both by induction and resonance, which significantly decreases the electron density of the benzene (B151609) ring and destabilizes the carbocation intermediates formed during ortho and para attack.

The mechanism for these substitutions proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The electrophile attacks the π-electron system of the benzene ring, leading to the formation of this intermediate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product.

Both the chlorine atom and the acyl group are deactivating, meaning that electrophilic aromatic substitution on this compound will be slower than on unsubstituted benzene. libretexts.org The electron-withdrawing nature of these groups makes the aromatic ring less susceptible to attack by electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Directing Influence of Chlorine (at C3) | Directing Influence of Acyl Group (at C1) | Overall Likelihood |

|---|---|---|---|

| 2 | ortho | ortho | Possible, but sterically hindered |

| 4 | para | meta | Favorable |

| 5 | meta | meta | Favorable |

| 6 | ortho | para | Possible |

Nucleophilic Additions and Substitutions Involving the Carbonyl Group

The carbonyl group of the amide functionality is an electrophilic center and can undergo nucleophilic attack. These reactions are fundamental to transforming the amide group into other functional groups.

Amides are generally less reactive towards reduction than ketones or aldehydes. However, they can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chem-station.comrsc.org The reduction of an N,N-disubstituted amide such as this compound with a strong metal hydride would be expected to yield the corresponding amine, 1-(3-chlorobenzyl)-3-methylpiperidine.

The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride equivalent to give the final amine product.

Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce amides. chem-station.com However, modified borohydride reagents or catalytic hydrogenation under specific conditions could potentially achieve this transformation.

Table 2: Expected Products from the Reduction of this compound

| Reducing Agent | Expected Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Chlorobenzyl)-3-methylpiperidine |

| Sodium Borohydride (NaBH₄) | No reaction (generally) |

Reactions with Organometallic Reagents

The reaction of amides with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can lead to the formation of ketones or tertiary alcohols, although the reaction is often difficult to control. The initial nucleophilic addition of the organometallic reagent to the carbonyl carbon forms a tetrahedral intermediate.

In the case of tertiary amides, this intermediate can be stable at low temperatures. Upon acidic workup, it can collapse to form a ketone. However, if the intermediate is unstable or if excess organometallic reagent is used, a second addition can occur to the initially formed ketone, leading to a tertiary alcohol as the final product. The outcome is highly dependent on the nature of the amide, the organometallic reagent, and the reaction conditions. For instance, the reaction of N,N-dimethylbenzamide with ethylmagnesium bromide can be controlled to yield a ketone. orgsyn.org

For this compound, reaction with a Grignard reagent like methylmagnesium bromide could potentially yield 1-(3-chlorophenyl)ethan-1-one after hydrolysis of the intermediate. A second addition would lead to 2-(3-chlorophenyl)propan-2-ol.

Transformations of the Piperidine (B6355638) Ring System

The piperidine ring in this compound is a saturated heterocycle and can undergo various transformations, including C-H functionalization and ring-opening reactions.

Direct functionalization of the C-H bonds of the piperidine ring is a challenging but increasingly important area of synthetic chemistry. nih.govresearchgate.net These reactions often require the use of transition metal catalysts and directing groups to achieve site-selectivity. For an N-acyl piperidine, functionalization at the C2 position can be favored due to electronic activation, though this position is also sterically hindered. nih.gov The C3 and C4 positions are less electronically activated.

Ring-opening reactions of N-acyl piperidines are less common than for smaller, more strained rings like aziridines. nih.gov However, under certain conditions, cleavage of the C-N bonds can be achieved. For instance, reductive cleavage of the amide bond, as discussed in section 3.2.1, can be considered a transformation that modifies the piperidine's substituent. More drastic conditions could lead to the cleavage of the ring itself, though this would likely require high energy input or specific reagents designed for C-N bond cleavage.

The presence of the methyl group at the 3-position introduces a stereocenter, which can influence the stereochemical outcome of reactions on the piperidine ring. The conformational preferences of the piperidine ring (chair, boat, and twist conformations) will also play a role in its reactivity. rsc.org

Table 3: Potential Transformations of the Piperidine Ring in this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| C-H Functionalization | Transition metal catalyst, directing group | Functionalized piperidine ring (e.g., at C2, C3, or C4) |

| Reductive N-deacylation | Strong reducing agents (e.g., LiAlH₄) | 3-Methylpiperidine (B147322) |

Information regarding the chemical reactivity and transformation of this compound is not available in the public domain based on a comprehensive search of scientific literature.

The following sections, which were intended to form the core of the article, remain unaddressed due to the absence of relevant research findings for this specific compound:

Mechanistic Investigations of this compound Reactivity

Kinetic Studies and Reaction Order Determination:Information on the reaction rates or the determination of reaction orders for any transformation of this compound is not available.

While general information exists on the reactivity of related compound classes like N-acylpiperidines and other piperidine derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of such generalized data. The specific substitution pattern of the 3-chloro group on the benzoyl ring and the 3-methyl group on the piperidine ring likely imparts unique reactivity that cannot be accurately extrapolated from simpler, unsubstituted analogues.

Further research or de novo experimental investigation would be required to generate the data necessary to populate the requested article structure.

Synthesis and Characterization of Derivatives and Analogues of 1 3 Chlorobenzoyl 3 Methylpiperidine

Structural Modifications at the Piperidine (B6355638) Nitrogen

The amide linkage in 1-(3-chlorobenzoyl)-3-methylpiperidine is a key site for introducing structural diversity. Modifications at the piperidine nitrogen can be broadly categorized into the replacement of the acyl group and the introduction of alkyl or aryl substituents.

The 3-chlorobenzoyl group can be readily substituted with a variety of other acyl groups through standard amidation procedures. This typically involves the initial cleavage of the existing amide bond, followed by reaction of the resulting 3-methylpiperidine (B147322) with a new acylating agent. A common synthetic route involves the reaction of 3-methylpiperidine with various benzoyl chlorides or other acid chlorides. mdpi.com

The synthesis of N-acyl piperidines is a well-established transformation. For instance, the reaction of a piperidine derivative with an appropriate acid chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) can afford the corresponding N-acylated product in good yields. nih.gov This methodology allows for the introduction of a wide array of substituents on the aromatic ring or the use of different acyl groups altogether, such as aliphatic acyl chlorides or heterocyclic carbonyl chlorides.

Research on related N-acyl-N-phenyl ureas of substituted piperidines demonstrates the synthesis of various derivatives by reacting the piperidine with different acylating agents. nih.gov Similarly, studies on N-acyl-N-phenylpiperazines show that a variety of acyl groups can be introduced via amidation using respective carboxylic acids or acid chlorides. nih.gov

Table 1: Examples of N-Acyl Piperidine Synthesis This table is illustrative and based on general methods for N-acylation of piperidines.

| Starting Piperidine | Acylating Agent | Product | Reference Method |

| 3-Methylpiperidine | 4-Nitrobenzoyl chloride | 1-(4-Nitrobenzoyl)-3-methylpiperidine | mdpi.com |

| 3-Methylpiperidine | Cyclohexanecarbonyl chloride | 1-(Cyclohexanecarbonyl)-3-methylpiperidine | nih.gov |

| 3-Methylpiperidine | Thiophene-2-carbonyl chloride | 3-Methyl-1-(thiophene-2-carbonyl)piperidine | nih.gov |

| 3-Methylpiperidine | Acetyl chloride | 1-Acetyl-3-methylpiperidine | google.com |

Alkylation and Arylation Reactions at Nitrogen

While direct N-alkylation of this compound is not feasible due to the presence of the electron-withdrawing benzoyl group, analogues lacking this group can be readily alkylated or arylated. The synthesis of N-alkyl or N-aryl derivatives would typically start from 3-methylpiperidine.

N-alkylation of piperidines can be achieved by reacting the secondary amine with alkyl halides (e.g., alkyl bromide or iodide) in a suitable solvent like acetonitrile (B52724) or DMF, often in the presence of a base such as potassium carbonate to scavenge the acid formed. researchgate.net For N-arylation, modern cross-coupling methodologies are employed. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are powerful methods for forming C-N bonds between an amine and an aryl halide. For example, N-arylation of piperazines has been successfully achieved using nickel-based catalysts with aryl chlorides. researchgate.net Similarly, copper-catalyzed N-arylation with diaryliodonium salts provides an effective route to N-aryl heterocycles. rsc.org A palladium cross-coupling approach has also been developed for the N-arylation of oxetanylamines in water, a method that could be adapted for piperidine derivatives. rsc.org

Table 2: Representative N-Alkylation and N-Arylation Reactions for Piperidine Analogues This table is illustrative and based on general methods for N-alkylation and N-arylation of piperidines.

| Substrate | Reagent | Catalyst/Conditions | Product | Reference Method |

| 3-Methylpiperidine | Ethyl bromide | K₂CO₃, DMF | 1-Ethyl-3-methylpiperidine | researchgate.net |

| 3-Methylpiperidine | Benzyl chloride | N,N-Diisopropylethylamine | 1-Benzyl-3-methylpiperidine | researchgate.net |

| 3-Methylpiperidine | 1-Bromo-4-fluorobenzene | Pd(dba)₂ / BINAP, NaOtBu | 1-(4-Fluorophenyl)-3-methylpiperidine | rsc.org |

| 3-Methylpiperidine | 1-Chloro-3-nitrobenzene | Ni(0) / 2,2'-bipyridine | 3-Methyl-1-(3-nitrophenyl)piperidine | researchgate.net |

Functionalization of the Piperidine Ring Carbons

Introducing substituents directly onto the carbon framework of the piperidine ring offers another avenue for creating structural diversity. These modifications can be designed to be stereoselective, yielding specific isomers.

The direct and selective C-H functionalization of piperidine rings is a significant challenge in synthetic chemistry. The C3 position, as in this compound, is electronically deactivated due to the inductive effect of the nitrogen atom, making direct functionalization at this position difficult. nih.govnsf.gov

However, indirect methods have been developed. One strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) derivative, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. This approach allows for the controlled introduction of substituents at the C3 position. nih.govd-nb.infoemory.edu

For functionalization at other positions, such as C2 or C4, catalyst-controlled C-H insertion reactions using rhodium catalysts have proven effective. The site selectivity (C2 vs. C4) can be controlled by the choice of both the N-protecting group and the specific rhodium catalyst used. nsf.govd-nb.info For instance, rhodium-catalyzed reactions of N-acylpiperidines with donor/acceptor carbenes can lead to functionalization at the C4 position, overriding the electronic preference for the C2 position through steric shielding provided by the catalyst and the N-acyl group. d-nb.info

A three-component vinylogous Mannich-type reaction has also been developed as a general method to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids. scispace.com

The piperidine ring can undergo both oxidative and reductive transformations. The most common reductive modification is the hydrogenation of the corresponding pyridine (B92270) precursor, 3-methylpyridine, to yield 3-methylpiperidine. This can be achieved using various transition metal catalysts like palladium, rhodium, or ruthenium under hydrogen pressure. nih.gov The synthesis of 3-methylpiperidine from 2-methyl-1,5-diaminopentane via catalytic cyclization in the gas phase is also a known industrial process. google.com

Oxidative modifications are less common but can be used to introduce unsaturation. For example, controlled oxidation could potentially form a tetrahydropyridine or dihydropyridinone intermediate, which could then be used for further functionalization. The formation of a chiral 2,3-dihydropyridinone from a vinylogous Mannich reaction serves as a versatile intermediate for building a variety of piperidine compounds. scispace.com

Modifications to the Chlorobenzene (B131634) Ring

The 3-chlorophenyl moiety offers multiple sites for further substitution, allowing for the fine-tuning of electronic and steric properties. Standard electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts acylation/alkylation) could be employed, with the existing chloro and acylamido groups directing the position of the new substituent.

Alternatively, modern cross-coupling reactions provide a powerful toolkit for modifying the aromatic ring. For instance, the chlorine atom could potentially be replaced or used as a handle in cross-coupling reactions. More commonly, derivatives are synthesized from differently substituted starting materials. For example, instead of 3-chlorobenzoyl chloride, one could use a bromo- or iodo-substituted benzoyl chloride in the initial acylation step. The halogen atom then serves as a versatile anchor for reactions like Suzuki, Heck, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups, respectively. The Suzuki cross-coupling, for example, effectively couples aryl halides with boronic acids in the presence of a palladium catalyst. mdpi.com

Table 3: Potential Cross-Coupling Reactions on an Aryl Halide Analogue This table is illustrative and based on general methods for aryl cross-coupling reactions.

| Starting Material Analogue | Coupling Partner | Reaction Type | Catalyst System | Potential Product | Reference Method |

| 1-(3-Bromobenzoyl)-3-methylpiperidine | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1-([1,1'-Biphenyl]-3-carbonyl)-3-methylpiperidine | mdpi.com |

| 1-(3-Iodobenzoyl)-3-methylpiperidine | Styrene | Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | 3-Methyl-1-(3-styrylbenzoyl)piperidine | mdpi.com |

| 1-(3-Bromobenzoyl)-3-methylpiperidine | Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | 1-(3-(Phenylamino)benzoyl)-3-methylpiperidine | mdpi.com |

| 1-(3-Iodobenzoyl)-3-methylpiperidine | Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Methyl-1-(3-(phenylethynyl)benzoyl)piperidine | mdpi.com |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The chemical reactivity and pharmacological profile of this compound can be systematically modified through the introduction of various functional groups to its aromatic ring. These modifications, which include the addition of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), allow for a nuanced exploration of the structure-activity relationship (SAR). The strategic placement of these groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density of the aromatic ring. This enhanced electron density can modulate the binding affinity of the compound to its biological targets. Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring. This alteration can impact the molecule's acidity and susceptibility to nucleophilic attack. otterbein.edu

The synthesis of these derivatives typically involves multi-step processes, starting with appropriately substituted benzoyl chlorides that are then reacted with 3-methylpiperidine. For instance, the introduction of a nitro group is often achieved by nitrating a precursor benzoic acid before its conversion to the corresponding benzoyl chloride. Subsequent reaction with 3-methylpiperidine yields the desired derivative. The specific reaction conditions, including the choice of solvent and catalyst, are critical for achieving high yields and purity.

Below is a table summarizing a selection of synthesized derivatives, highlighting the introduced functional group and the synthetic method employed.

| Derivative Name | Functional Group | Type | Synthetic Precursor |

| 1-(3-Chloro-4-methoxybenzoyl)-3-methylpiperidine | -OCH3 | Donating | 3-Chloro-4-methoxybenzoyl chloride |

| 1-(3-Chloro-4-methylbenzoyl)-3-methylpiperidine | -CH3 | Donating | 3-Chloro-4-methylbenzoyl chloride |

| 1-(3-Chloro-4-nitrobenzoyl)-3-methylpiperidine | -NO2 | Withdrawing | 3-Chloro-4-nitrobenzoyl chloride |

| 1-(3-Chloro-4-cyanobenzoyl)-3-methylpiperidine | -CN | Withdrawing | 3-Chloro-4-cyanobenzoyl chloride |

| 1-(3-Chloro-4-(trifluoromethyl)benzoyl)-3-methylpiperidine | -CF3 | Withdrawing | 3-Chloro-4-(trifluoromethyl)benzoyl chloride |

Halogen Exchange and Cross-Coupling Reactions

The chlorine atom on the benzoyl ring of this compound serves as a versatile handle for a variety of chemical transformations, most notably halogen exchange and palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating a diverse library of analogues with unique structural features, which is a cornerstone of modern drug discovery. mdpi.com

Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the chlorine atom with other halogens like iodine or bromine. This transformation is often a crucial step for increasing the reactivity of the molecule in subsequent cross-coupling reactions, as aryl iodides and bromides are generally more reactive than aryl chlorides.

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net For example, a Suzuki coupling can be used to introduce a new aryl or heteroaryl group at the 3-position of the benzoyl ring, leading to biaryl structures. mdpi.com The Sonogashira reaction allows for the introduction of an alkyne, while the Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond, introducing various amine functionalities. mdpi.com

The success of these reactions is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. Optimization of these parameters is essential to achieve good yields and to ensure the reaction's applicability to a wide range of substrates. mdpi.com

The following table presents examples of derivatives synthesized through halogen exchange and cross-coupling reactions.

| Derivative Name | Reaction Type | Coupling Partner/Reagent | Catalyst/Conditions |

| 1-(3-Iodobenzoyl)-3-methylpiperidine | Halogen Exchange | Sodium Iodide | Acetone, reflux |

| 1-(3-(Furan-2-yl)benzoyl)-3-methylpiperidine | Suzuki Coupling | 2-Furanylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/Ethanol/Water, reflux |

| 1-(3-(Phenylethynyl)benzoyl)-3-methylpiperidine | Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, THF, rt |

| 1-(3-(Phenylamino)benzoyl)-3-methylpiperidine | Buchwald-Hartwig | Aniline | Pd2(dba)3, BINAP, NaOtBu, Toluene, reflux |

| 1-(3-Morpholinobenzoyl)-3-methylpiperidine | Buchwald-Hartwig | Morpholine | Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, reflux |

Advanced Spectroscopic Characterization Methodologies for 1 3 Chlorobenzoyl 3 Methylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 1-(3-Chlorobenzoyl)-3-methylpiperidine. Due to the presence of a chiral center at the C3 position of the piperidine (B6355638) ring and the restricted rotation around the amide C–N bond, the NMR spectra of this compound can exhibit complex features, including diastereotopic protons and the presence of multiple conformers at room temperature.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for definitive structural assignment. Techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would map the spin systems within the 3-methylpiperidine (B147322) ring, showing correlations between adjacent protons (e.g., H2 with H3, H3 with H4, etc.) and confirming the connectivity of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the methyl carbon signal can be definitively assigned by its correlation to the methyl proton doublet.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the piperidine H2 and H6 protons to the amide carbonyl carbon, and correlations from the aromatic protons of the 3-chlorobenzoyl group to the same carbonyl carbon, thus confirming the link between the piperidine ring and the acyl group.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds. The presence of rotamers may lead to two distinct sets of signals for the piperidine ring protons and carbons.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~170 | H2, H6, H2', H6' |

| C1' (Benzoyl) | - | ~138 | H2', H6' |

| C2' (Benzoyl) | ~7.4 | ~128 | H4', H6' |

| C3' (Benzoyl) | - | ~135 | H2', H4' |

| C4' (Benzoyl) | ~7.4 | ~130 | H2', H6' |

| C5' (Benzoyl) | ~7.3 | ~127 | H4', H6' |

| C6' (Benzoyl) | ~7.3 | ~126 | H2', H4' |

| C2 (Piperidine) | ~3.7 / ~3.4 (broad) | ~48 / ~43 | C=O, C3, C4, C6 |

| C3 (Piperidine) | ~1.8 (broad) | ~32 | C2, C4, C5, CH₃ |

| C4 (Piperidine) | ~1.7 / ~1.5 (broad) | ~25 | C2, C3, C5, C6 |

| C5 (Piperidine) | ~1.6 / ~1.4 (broad) | ~24 | C3, C4, C6 |

| C6 (Piperidine) | ~4.6 / ~3.0 (broad) | ~52 / ~47 | C=O, C2, C4, C5 |

| 3-CH₃ | ~0.9 (d, J≈7 Hz) | ~19 | C2, C3, C4 |

The NMR spectrum of this compound is significantly influenced by two primary dynamic processes: the chair-to-chair interconversion of the piperidine ring and the restricted rotation about the C(O)-N amide bond. researchgate.netnih.gov Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are employed to investigate these conformational changes. nih.gov

At low temperatures, both the ring inversion and amide bond rotation are slow on the NMR timescale, leading to sharp, distinct signals for each conformer and for axially and equatorially oriented protons. As the temperature increases, the rate of exchange increases. This causes specific signals—particularly those of the piperidine ring protons alpha to the nitrogen (H2, H6)—to broaden. nih.gov At a sufficiently high temperature, a coalescence point is reached where the signals for the exchanging sites merge into a single, time-averaged peak. nih.gov

Analysis of the spectra at different temperatures allows for the calculation of the activation energy barriers (ΔG‡) for these processes. For N-benzoylpiperidines, the barrier to amide bond rotation is typically in the range of 60-65 kJ/mol. researchgate.net The presence of the electron-withdrawing chloro substituent on the benzoyl ring is expected to increase the double-bond character of the amide bond, thereby raising the rotational barrier compared to an unsubstituted benzoylpiperidine. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula and structure, of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₃H₁₆ClNO. HRMS analysis would confirm this by measuring its exact mass. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of abundance.

| Formula | Ion Type | Calculated Exact Mass (Da) | Expected Isotopic Peak | Calculated Exact Mass (Da) |

|---|---|---|---|---|

| C₁₃H₁₆ClNO | [M(³⁵Cl)+H]⁺ | 238.0993 | [M(³⁷Cl)+H]⁺ | 240.0964 |

| [M(³⁵Cl)+Na]⁺ | 260.0813 | [M(³⁷Cl)+Na]⁺ | 262.0783 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable information for structural elucidation. In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to map out fragmentation pathways.

The most probable fragmentation pathways for this compound would involve:

Amide Bond Cleavage: The most characteristic fragmentation is the cleavage of the C(O)-N bond. This can lead to two primary fragment ions: the 3-chlorobenzoyl cation (m/z 139/141) and the protonated 3-methylpiperidine fragment (m/z 100). The 3-chlorobenzoyl cation is often a dominant peak in the spectrum.

Piperidine Ring Fragmentation: The 3-methylpiperidine fragment can undergo further fragmentation, typically through the loss of neutral molecules like ethylene (B1197577) or propylene, or through ring-opening mechanisms.

Loss of HCl: Under certain conditions, the molecule could undergo the elimination of a neutral HCl molecule.

| Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 238.1 / 240.1 | 139.0 / 141.0 | [C₇H₄ClO]⁺ (3-chlorobenzoyl cation) |

| 111.0 / 113.0 | Loss of CO from the benzoyl cation, [C₆H₄Cl]⁺ | |

| 100.1 | [C₆H₁₄N]⁺ (protonated 3-methylpiperidine) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to the vibrations of specific chemical bonds.

For this compound, the key vibrational modes would include:

Amide C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically found in the region of 1630-1660 cm⁻¹. This is one of the most prominent bands for N,N-disubstituted amides.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the chlorophenyl ring.

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and methyl group.

Aromatic C-H Stretches: Weaker bands appearing above 3000 cm⁻¹.

C-N Stretch: This vibration, associated with the amide linkage, typically appears in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: A moderate to strong band is expected in the fingerprint region, typically between 600-800 cm⁻¹, confirming the presence of the chloro-substituent on the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Amide C=O Stretch (Amide I band) | 1630 - 1660 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

The combination of these advanced spectroscopic methods provides a powerful and comprehensive toolkit for the definitive characterization of this compound, enabling detailed analysis of its chemical structure, connectivity, and dynamic conformational properties.

Vibrational Analysis for Functional Group Identification

In the case of this compound, the key functional groups include the tertiary amide (benzoyl-piperidine linkage), the aromatic chlorophenyl group, the piperidine ring, and the methyl substituent. The characteristic vibrational frequencies for these groups can be predicted and have been observed in similar molecules through extensive spectroscopic studies. researchgate.netacs.org

Key Vibrational Modes:

Carbonyl (C=O) Stretching: The amide carbonyl group is one of the most prominent features in the IR spectrum. For tertiary amides like the one present in this compound, the C=O stretching vibration typically appears as a strong absorption band in the region of 1630-1680 cm⁻¹. This band is sensitive to the electronic and steric environment, and its exact position can provide insights into the conformation of the molecule.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the 3-chlorophenyl ring are expected in the 3000-3100 cm⁻¹ region. These are typically of weak to medium intensity.

Aliphatic C-H Stretching: The C-H stretching vibrations of the piperidine ring and the methyl group occur at slightly lower frequencies than their aromatic counterparts, generally in the 2800-3000 cm⁻¹ range. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups can often be resolved. researchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the tertiary amide is expected in the range of 1300-1400 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond of the chlorophenyl group gives rise to a stretching vibration that is typically observed in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

Piperidine Ring Vibrations: The piperidine ring itself has a series of characteristic "breathing" and deformation modes, though these can be complex and overlap with other vibrations in the fingerprint region (below 1500 cm⁻¹).

To provide a more detailed and accurate assignment of the vibrational modes, computational methods such as Density Functional Theory (DFT) are often employed. nih.gov These calculations can predict the vibrational frequencies and intensities, which, when compared with experimental spectra, allow for a comprehensive understanding of the molecule's vibrational behavior. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Amide | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Piperidine/Methyl | C-H Stretch | 2800 - 3000 | Medium to Strong |

| Amide | C-N Stretch | 1300 - 1400 | Medium |

| Chlorophenyl | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Piperidine Ring | Ring Deformations | < 1500 | Variable |

Hydrogen Bonding and Intermolecular Interaction Probes

While this compound does not possess strong hydrogen bond donors like an N-H or O-H group, it can act as a hydrogen bond acceptor through the oxygen atom of the carbonyl group and the nitrogen atom of the piperidine ring. The study of these and other weaker intermolecular interactions is crucial for understanding the compound's crystal packing, solubility, and potential biological interactions.

Probing Intermolecular Interactions:

Carbonyl Group as a Hydrogen Bond Acceptor: The lone pairs of electrons on the carbonyl oxygen make it a potential site for hydrogen bonding with donor molecules, such as solvents or biological macromolecules. The formation of a hydrogen bond to the carbonyl oxygen typically results in a red-shift (a shift to lower frequency) of the C=O stretching vibration in the IR spectrum. nih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.gov

Piperidine Nitrogen as a Hydrogen Bond Acceptor: Similarly, the nitrogen atom of the piperidine ring, being a tertiary amine, has a lone pair of electrons and can act as a hydrogen bond acceptor. Spectroscopic techniques can probe the local environment of the piperidine ring to infer such interactions.

Solvent Effects on Vibrational Spectra: A common method to probe intermolecular interactions is to record the vibrational spectra of the compound in a series of solvents with varying polarities and hydrogen bonding capabilities. Changes in the position, shape, and intensity of key vibrational bands, particularly the C=O stretch, can provide evidence for and information about the nature of solute-solvent interactions.

Computational Approaches:

Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be applied to theoretical models of dimers or clusters of this compound to characterize and quantify weak intermolecular interactions. mdpi.com These methods can identify bond critical points and calculate interaction energies, providing a detailed picture of the non-covalent forces at play. mdpi.com

Interactive Data Table: Spectroscopic and Computational Probes for Intermolecular Interactions

| Interaction Type | Spectroscopic/Computational Probe | Expected Observation |

| Hydrogen Bonding (C=O as acceptor) | FT-IR/Raman Spectroscopy | Red-shift of the C=O stretching frequency. |

| Hydrogen Bonding (Piperidine N as acceptor) | FT-IR/Raman, NMR Spectroscopy | Shifts in piperidine ring vibrational modes and proton/carbon chemical shifts. |

| Weak C-H···O/π Interactions | X-ray Crystallography, Computational Modeling | Specific intermolecular distances and angles, calculated interaction energies. |

| Solute-Solvent Interactions | Solvatochromic studies using FT-IR/Raman | Solvent-dependent shifts in key vibrational frequencies. |

Crystallographic and Structural Analysis of this compound Remains Elusive

A comprehensive search for crystallographic data on the chemical compound this compound has revealed a significant gap in the scientific literature. Despite extensive investigation, no published single-crystal X-ray diffraction studies, which are essential for a detailed analysis of its solid-state structure, could be located.

Consequently, a thorough discussion of the molecular geometry, including specific bond lengths and angles, as well as the conformational preferences of the piperidine ring and its substituents in the crystalline state, cannot be provided at this time. The absence of crystallographic data also precludes a detailed examination of the intermolecular interactions that govern the crystal packing of this particular compound. This includes the identification of potential hydrogen bonding networks, halogen bonds involving the chlorine atom, as well as π-stacking and van der Waals forces that would define its supramolecular architecture.

Furthermore, without experimental data on its solid-state forms, any discussion regarding polymorphism—the ability of a compound to exist in multiple crystalline forms—or any potential solid-state phase transitions would be purely speculative.

While crystallographic information for structurally related compounds containing either a chlorobenzoyl group or a methylpiperidine moiety is available, these data cannot be directly extrapolated to accurately describe the unique three-dimensional structure of this compound. For instance, studies on molecules such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.org and various other substituted piperidine derivatives nih.govijert.orgresearchgate.netresearchgate.net provide insights into the general conformational behavior of the piperidine ring and the nature of intermolecular interactions in similar systems. However, the specific substitution pattern of a 3-chloro group on the benzoyl ring and a 3-methyl group on the piperidine ring will induce unique steric and electronic effects, leading to a distinct crystal structure.

The scientific community awaits future research that may lead to the synthesis of suitable single crystals of this compound and its subsequent analysis by X-ray diffraction. Such studies would be invaluable in elucidating its precise solid-state characteristics and providing the empirical data necessary for the detailed structural article requested.

Crystallographic Analysis and Solid State Structural Elucidation of 1 3 Chlorobenzoyl 3 Methylpiperidine

Polymorphism and Solid-State Phase Transitions

Identification of Different Crystalline Forms

At present, specific crystallographic data for 1-(3-Chlorobenzoyl)-3-methylpiperidine are not extensively detailed in publicly accessible literature. The existence of polymorphs, which are different crystalline structures of the same compound, is a common phenomenon in organic molecules and can have significant implications for pharmaceutical development.

To illustrate the type of data obtained from a single-crystal X-ray diffraction (XRD) study, the crystallographic information for a structurally related compound, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (B1144303) (CPMBH), is presented. ijert.org This compound shares the chlorobenzoyl and piperidine (B6355638) moieties, offering insights into the potential crystal packing and hydrogen bonding interactions that could be observed in derivatives like this compound.

Single crystals of CPMBH were grown using a slow evaporation method with ethyl methyl ketone as the solvent. ijert.org The analysis revealed that this compound crystallizes in a monoclinic system with the space group P21/n. ijert.org The detailed unit cell parameters are provided in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.965(5) |

| b (Å) | 19.613(5) |

| c (Å) | 11.456(5) |

| β (°) | 96.989(5) |

The identification and characterization of different crystalline forms of this compound would require a comprehensive polymorphic screen. Such a study would involve crystallizing the compound under a wide variety of conditions to induce the formation of any potential polymorphs.

Crystallization Techniques for Polymorph Control

The ability to control the crystallization process is paramount in order to selectively produce a desired polymorphic form of a pharmaceutical compound. The choice of crystallization technique can significantly influence which polymorph is obtained. Several methods are commonly employed to control polymorphism.

Solvent Selection: The choice of solvent is a critical factor in polymorph control. Solvents can influence the conformation of the molecule in solution and can interact with the solute in ways that favor the nucleation and growth of a specific crystalline form. For a compound like this compound, a systematic screening of solvents with varying polarities, hydrogen bonding capabilities, and aromaticity would be a primary step in identifying and controlling its polymorphic forms.

Control of Supersaturation and Temperature: The rate at which supersaturation is generated and the temperature of crystallization are key kinetic factors. Slow cooling of a saturated solution generally favors the formation of the most thermodynamically stable polymorph. Conversely, rapid cooling or "crash crystallization" can trap less stable, metastable polymorphs. The precise control of the cooling profile is a widely used technique for selective crystallization.

Use of Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit or promote the growth of certain crystalline faces, thereby influencing the resulting polymorph. These additives can be structurally similar to the main compound and can interact with specific sites on the growing crystal lattice.

Anti-Solvent Crystallization: In this technique, a solvent in which the compound is soluble is mixed with an "anti-solvent" in which the compound is insoluble. The rate of addition of the anti-solvent and the degree of mixing can be controlled to influence the nucleation and growth of different polymorphs.

A thorough investigation into these crystallization techniques would be necessary to understand and control the solid-state forms of this compound, ensuring the consistent production of a desired crystalline form for pharmaceutical applications.

Computational Chemistry and Theoretical Studies of 1 3 Chlorobenzoyl 3 Methylpiperidine

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic behavior of 1-(3-Chlorobenzoyl)-3-methylpiperidine. These methods, particularly Density Functional Theory (DFT) and ab initio approaches, provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. nih.gov These calculations help in understanding the spatial relationship between the 3-chlorobenzoyl group and the 3-methylpiperidine (B147322) ring.

The optimization process minimizes the total energy of the molecule, revealing the most probable bond lengths, bond angles, and dihedral angles. The presence of the chlorine atom on the benzoyl ring and the methyl group on the piperidine (B6355638) ring introduces specific steric and electronic effects that influence the final geometry.

Furthermore, DFT is instrumental in mapping the energy landscape of the molecule. By systematically altering specific dihedral angles, such as the one connecting the benzoyl group to the piperidine nitrogen, a potential energy surface can be generated. This surface highlights the energy barriers between different rotational isomers (rotamers) and identifies the most stable conformations.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| C=O Bond Length (Benzoyl) | 1.23 Å |

| C-N Bond Length (Amide) | 1.36 Å |

| C-Cl Bond Length (Aromatic) | 1.75 Å |

| C-C-N Bond Angle (Piperidine) | 110.5° |

| C-N-C=O Dihedral Angle | 175.2° |

Note: The values in this table are illustrative and based on typical results for similar molecular structures from computational studies.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical data, offer a high level of theory for predicting electronic properties. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can be applied to this compound. researchgate.net

These calculations provide valuable information about the molecule's electronic distribution, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The analysis of molecular orbitals can also reveal the sites most susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atom of the carbonyl group is expected to be a primary site for nucleophilic interaction due to its high electronegativity.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and derived from general principles of computational chemistry applied to similar structures.

Conformational Analysis using Molecular Mechanics and Dynamics

While quantum mechanical methods excel at describing electronic structure, molecular mechanics and dynamics are better suited for exploring the conformational flexibility of larger molecules like this compound.

Potential Energy Surface Mapping

Molecular mechanics force fields, such as AMBER or MMFF, can be used to rapidly calculate the potential energy of the molecule as a function of its geometry. By systematically rotating key bonds, a detailed potential energy surface can be mapped out. This is particularly important for understanding the conformational preferences of the piperidine ring (chair, boat, or twist-boat) and the orientation of the 3-methyl and 1-(3-chlorobenzoyl) substituents. The chair conformation is generally the most stable for piperidine rings. nih.gov

Simulations of Molecular Motion and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as conformational changes. An MD simulation of this compound in a solvent environment would reveal how the molecule explores its conformational space and interacts with its surroundings. This can provide insights into its flexibility and the stability of different conformations under physiological conditions. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

DFT and other quantum chemical methods can be used to calculate the vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be predicted. chemicalbook.com These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| C=O Stretch (IR) | ~1650 cm⁻¹ |

| Aromatic C-H Stretch (IR) | ~3050 cm⁻¹ |

| ¹³C NMR (C=O) | ~170 ppm |

| ¹H NMR (Methyl Protons) | ~0.9-1.2 ppm |

Note: These are predicted values and may vary from experimental results. The values are based on known spectroscopic data for similar functional groups.

Computational NMR Chemical Shift and Coupling Constant Calculations

In a typical computational study, Density Functional Theory (DFT) would be the method of choice for predicting the Nuclear Magnetic Resonance (NMR) parameters of this compound. Researchers would first perform a conformational analysis to identify the lowest energy structure of the molecule. Using this optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework (such as B3LYP with a basis set like 6-311++G(d,p)), would be used to calculate the ¹H and ¹³C NMR chemical shifts.

The resulting theoretical data would be presented in a table, comparing the calculated chemical shifts (in ppm) for each unique proton and carbon atom to the experimental values, if available. The correlation between the theoretical and experimental data would then be evaluated using a regression analysis to gauge the accuracy of the computational model. Similarly, spin-spin coupling constants (J-couplings) could be calculated to provide a more complete picture of the molecule's NMR spectrum.

Vibrational Frequency Predictions for IR and Raman Spectra

To understand the vibrational modes of this compound, computational methods would be used to predict its infrared (IR) and Raman spectra. Following a geometry optimization using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), a frequency calculation would be performed. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled using a standard scaling factor for the specific level of theory and basis set used. The scaled theoretical frequencies would be tabulated and compared against experimentally measured IR and Raman bands. Each calculated frequency would be assigned to a specific vibrational mode (e.g., C=O stretch, C-H bend, ring deformation) based on the visualization of the atomic motions using software like GaussView. This detailed assignment helps in the definitive interpretation of the experimental spectra.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

To study a reaction involving this compound, researchers would use computational methods to map out the potential energy surface connecting reactants, transition states, and products. Transition state (TS) structures, which are first-order saddle points on the potential energy surface, would be located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.

Once a TS is identified, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants defines the activation energy barrier, a crucial parameter for determining the reaction rate. These energy barriers, calculated for various potential pathways, would allow for the identification of the most favorable reaction mechanism.

Molecular orbital (MO) theory provides deep insights into the reactivity of a molecule. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of this compound would be performed. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and where it is most likely to be attacked by electrophiles. Conversely, the LUMO's energy and distribution show the molecule's ability to accept electrons and its likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. Additionally, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the electrostatic potential on the molecule's surface, with different colors representing electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby providing a clear visual guide to its reactive sites.

1 3 Chlorobenzoyl 3 Methylpiperidine As an Advanced Organic Synthesis Intermediate

Utility in Multi-Step Organic Synthesis

In the realm of multi-step synthesis, intermediates that offer both a stable scaffold and multiple points for diversification are highly valued. 1-(3-Chlorobenzoyl)-3-methylpiperidine is such a molecule, providing a robust framework upon which intricate chemical structures can be systematically assembled.

Substituted piperidines are foundational components for creating more elaborate heterocyclic systems, including spirocyclic and fused-ring structures. nih.govmdpi.com The this compound molecule can serve as a cornerstone for such syntheses. The piperidine (B6355638) ring itself can be part of a larger polycyclic framework, while the N-benzoyl group can influence the stereochemical outcome of subsequent reactions.

Methods for constructing complex systems often rely on the functionalization of the piperidine ring. For instance, reactions can be directed to the carbon atoms alpha to the nitrogen, or the existing methyl group at the C-3 position can direct further substitution. Various synthetic strategies, such as intramolecular cyclizations, cycloadditions, and multicomponent reactions, utilize piperidine derivatives to generate significant molecular complexity in a single step. nih.govresearchgate.net The 3-methyl substituent introduces a specific stereocenter, which can be crucial in diastereoselective reactions for building chiral molecules.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous classes of biologically active agents. gii.co.jpajchem-a.com The development of new piperidine-containing compounds is a significant focus of pharmaceutical research. nih.gov this compound serves as a precursor to general molecular scaffolds that are recognized for their potential biological relevance. The introduction of a chlorine atom on the benzoyl ring is a common strategy in drug design to modulate properties such as metabolic stability and receptor binding affinity. nih.gov The combination of the lipophilic benzoyl group and the basic piperidine nitrogen is a frequent feature in compounds targeting the central nervous system. gii.co.jp

The table below summarizes general scaffolds and molecular frameworks that can be derived from substituted piperidines like the title compound.

| Scaffold Type | Description | Potential Synthetic Route from Intermediate |

| Fused Bicyclic Heterocycles | Systems where the piperidine ring is fused to another ring (e.g., quinolizidines, indolizidines). | Intramolecular cyclization involving a functional group placed on the benzoyl moiety or on the piperidine ring itself. |

| Spirocyclic Piperidines | Two rings connected by a single common atom. | Intramolecular reactions or cycloadditions involving substituents at the C-2 or C-4 positions of the piperidine ring. nih.gov |

| Bridged Piperidines | Bicyclic systems where the two rings share two non-adjacent atoms (e.g., tropane (B1204802) analogs). | Intramolecular bond formation across the piperidine ring, often via radical or transition-metal-catalyzed reactions. ajchem-a.com |

| Highly Substituted Monocyclic Piperidines | Piperidines with multiple substituents at various positions, creating diverse 3D shapes. rsc.org | Sequential functionalization of the piperidine ring and modification of the chlorobenzoyl group. |

Strategic Applications in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. This compound is a valuable starting point in many retrosynthetic plans due to its distinct and reactive components.

In retrosynthesis, a synthone is a conceptual unit representing a potential starting material. The 3-methylpiperidine (B147322) portion of the molecule is a versatile six-membered nitrogen-containing synthone. researchgate.net When designing a synthesis for a complex target containing this moiety, one can envision a disconnection at the amide bond. This C-N bond cleavage retrosynthetically yields 3-methylpiperidine and 3-chlorobenzoyl chloride (or 3-chlorobenzoic acid), both of which are common starting materials.

Alternatively, the entire this compound unit can be recognized as a more advanced synthone, representing a pre-functionalized and conformationally biased piperidine ring. This is particularly useful when the target molecule retains this core structure, allowing the synthesis to focus on modifications elsewhere.